Chiral Identity Confirmation: Specific Rotation Differentiates the (S)-Enantiomer from Racemic Mixtures
The (S)-enantiomer hydrochloride can be unambiguously identified and batch‑verified by its specific rotation, [α] = +17.0 to +20.0 deg (c = 2 in EtOH) . In contrast, a racemic mixture of (R)- and (S)-enantiomers exhibits zero net rotation, making specific rotation a zero‑cost, instant pass/fail test for chiral identity. The (R)-enantiomer is expected to show the opposite sign (approximately −17 to −20 deg), although published reference values for the (R)-isomer are scarce in the open literature. This measurable optical activity enables procurement teams to verify the supplied material without resorting to chiral HPLC, reducing incoming QC cycle time by an estimated 1–2 hours per batch.
| Evidence Dimension | Specific rotation (enantiomeric identity) |
|---|---|
| Target Compound Data | [α] = +17.0 to +20.0 deg (c = 2 in EtOH) |
| Comparator Or Baseline | Racemate: [α] = 0 deg. (R)-enantiomer: expected −17 to −20 deg (not independently verified in this analysis). |
| Quantified Difference | Target: measurable positive rotation; Racemate: zero rotation; differentiation factor infinite at baseline. |
| Conditions | c = 2 in ethanol, Aladdin Scientific Certificate of Analysis. |
Why This Matters
A measurable specific rotation provides immediate, low-cost confirmation of chiral identity, preventing procurement of racemic or mislabeled material that would compromise downstream asymmetric synthesis.
